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3-(4-Methylphenyl)spiro[3.3]heptan-1-one

Cat. No.: B13582559
M. Wt: 200.28 g/mol
InChI Key: CYNHCHOCSBAZKG-UHFFFAOYSA-N
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Description

Significance of Strained Alicyclic Systems in Contemporary Molecular Design

Alicyclic systems, particularly those with small rings like cyclobutane (B1203170), possess inherent ring strain due to deviations from ideal bond angles. This strain is not a liability but a powerful tool in molecular design. numberanalytics.com Strained molecules contain higher internal energy, akin to a compressed spring, which can be harnessed to drive chemical transformations. uoregon.eduwikipedia.org

The significance of these systems in contemporary design is multifaceted:

Enhanced Reactivity: The stored strain energy can lower the activation energy for certain reactions, enabling transformations that would be difficult with unstrained counterparts. numberanalytics.com For instance, the relief of ring strain is a powerful thermodynamic driving force. nih.gov

Unique Molecular Geometries: Strained rings create rigid, well-defined three-dimensional structures. This conformational restriction is highly sought after in medicinal chemistry, where precise spatial arrangement of functional groups is crucial for binding to biological targets. nih.gov

Access to Novel Chemical Space: By incorporating strained motifs like the cyclobutane rings found in spiro[3.3]heptane, chemists can create novel molecular architectures that are underrepresented in traditional compound libraries, offering new opportunities for drug discovery and materials science. rsc.org

Overview of Spirocyclic Scaffolds in Modern Organic Synthesis

Spirocyclic scaffolds are compounds containing at least two rings linked by a single common atom, known as the spiro atom. researchgate.net This structural feature imparts a distinct three-dimensionality that sets them apart from flat, aromatic systems which were historically prevalent in drug design.

Key advantages of spirocyclic scaffolds include:

Increased Three-Dimensionality: The quaternary spiro carbon forces the connected rings into perpendicular orientations, creating a rigid, non-planar molecular shape. bldpharm.com This is often measured by the fraction of sp³ hybridized carbons (Fsp³), a metric correlated with success in clinical drug development. bldpharm.comnih.gov

Improved Physicochemical Properties: The introduction of a spirocyclic core can fine-tune a molecule's properties, such as solubility and metabolic stability, which are critical for developing effective pharmaceuticals. rsc.orgbldpharm.com

Bioisosteric Replacement: Spirocyclic motifs can act as bioisosteres, replacing other chemical groups to improve properties without losing biological activity. Notably, the spiro[3.3]heptane core has been successfully used as a saturated, non-planar bioisostere for the phenyl ring, a common component in many drugs. chemrxiv.orgnih.govresearchgate.net This allows for the creation of novel, patent-free analogues of existing drugs. chemrxiv.orgnih.gov

Historical Development and Research Trajectories of Spiro[3.3]heptane Chemistry

The history of spiro[3.3]heptane chemistry dates back to the early 20th century. An early example of a related compound was reported by H. Fecht in 1907, who synthesized a dicarboxylic acid derivative of spiro[3.3]heptane. wikipedia.orgacs.org For many decades, the synthesis of these strained systems was challenging, limiting their widespread application.

However, interest has surged in the 21st century, driven by the demands of medicinal chemistry for novel 3D scaffolds. nih.gov Recent years have seen the development of more efficient and streamlined synthetic methods to access the spiro[3.3]heptane core. nih.gov

Recent Research Trajectories:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O B13582559 3-(4-Methylphenyl)spiro[3.3]heptan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-(4-methylphenyl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C14H16O/c1-10-3-5-11(6-4-10)12-9-13(15)14(12)7-2-8-14/h3-6,12H,2,7-9H2,1H3

InChI Key

CYNHCHOCSBAZKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)C23CCC3

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of Spiro 3.3 Heptan 1 One Systems

Reactivity Profiles at the Ketone Moiety (e.g., Electrophilic and Nucleophilic Additions)

The carbonyl group within the spiro[3.3]heptan-1-one framework serves as a primary site for chemical modification, undergoing reactions typical of ketones, such as nucleophilic and electrophilic additions. The strained nature of the cyclobutane (B1203170) ring can influence the reactivity of the adjacent ketone.

The carbonyl carbon is electrophilic and thus susceptible to attack by nucleophiles. Standard ketone reactions, including additions of organometallic reagents and condensation reactions, are generally applicable to the spiro[3.3]heptan-1-one system. For instance, the addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the ketone would be expected to yield the corresponding tertiary alcohol upon acidic workup. These reactions are fundamental in expanding the carbon skeleton and introducing further functional complexity.

Another important class of nucleophilic addition is the Wittig reaction, which converts ketones into alkenes. The reaction of 3-(4-methylphenyl)spiro[3.3]heptan-1-one with a phosphonium (B103445) ylide (a Wittig reagent) would lead to the formation of a methylenespiro[3.3]heptane derivative. The choice of ylide (stabilized or non-stabilized) can influence the stereochemistry of the resulting alkene.

Electrophilic additions to the ketone moiety typically involve the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is often the initial step in acid-catalyzed reactions. While direct electrophilic attack on the carbonyl carbon is uncommon, the activation of the carbonyl group by Lewis or Brønsted acids is a key step in many transformations, including certain rearrangements discussed later.

Strain-Induced Transformations and Rearrangement Pathways

The significant ring strain inherent in the spiro[3.3]heptane scaffold makes these molecules prone to a variety of rearrangement reactions. These transformations are often driven by the release of strain and can lead to the formation of diverse and complex molecular architectures.

Semipinacol Rearrangements and Involvement of Cyclopropylcarbinyl Cation Intermediates

A notable pathway for the synthesis and rearrangement of spiro[3.3]heptan-1-one systems involves semipinacol rearrangements. An expedient method for the formation of optically active 3-substituted spiro[3.3]heptan-1-ones utilizes a 'strain-relocating' semipinacol rearrangement. This process is initiated by the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol (a cyclopropanone (B1606653) equivalent). The resulting 1-bicyclobutylcyclopropanol intermediate, in the presence of an acid, undergoes a rearrangement to the spiro[3.3]heptan-1-one. nih.govresearchgate.net

The mechanism is believed to proceed through the initial protonation of the bicyclobutyl moiety, leading to a nih.govnih.gov-rearrangement of the resulting cyclopropylcarbinyl cation. nih.govresearchgate.net Cyclopropylcarbinyl cations are key non-classical carbocationic intermediates known for their facile interconversion with homoallyl and cyclobutyl cations, which drives the skeletal reorganization. nih.govresearchgate.net

Carbene Rearrangements:nih.govnih.gov-Sigmatropic Shifts, Ring Contraction, and Ring Expansion

The generation of a carbene adjacent to the spiro center, as in spiro[3.3]hept-1-ylidene, opens up a variety of rearrangement pathways driven by the high strain of the system. This carbene can be generated from the corresponding p-tosylhydrazone sodium salt via high-vacuum flash pyrolysis (HVFP). The resulting carbene undergoes competing nih.govnih.gov-sigmatropic rearrangements involving 1,2-carbon atom shifts.

These rearrangements lead to two primary outcomes: ring contraction and ring expansion. Ring contraction yields cyclopropylidenecyclobutane (B169175), while ring expansion affords bicyclo[3.2.0]hept-1(5)-ene. Computational studies have indicated that the dual-ringed carbene can exist in four distinct geometric conformations, with varying degrees of puckering in the cyclobutylidene ring, which influences the transition state selection and ultimately the product distribution.

Under HVFP conditions, ring contraction is the dominant pathway over ring expansion, with a reported ratio of 6.7:1. It is also noted that some of the primary products can undergo further rearrangement under the reaction conditions. For instance, chemically activated cyclopropylidenecyclobutane can rearrange to 1-methylenespiro[2.3]hexane, and bicyclo[3.2.0]hept-1(5)-ene can undergo electrocyclic ring-opening to form 1,2-dimethylenecyclopentane.

Rearrangement TypeProductRelative Yield Ratio
Ring ContractionCyclopropylidenecyclobutane6.7
Ring ExpansionBicyclo[3.2.0]hept-1(5)-ene1

Table 1: Product distribution from the carbene rearrangement of spiro[3.3]hept-1-ylidene.

Meinwald Oxirane Rearrangements in Spiro[3.3]heptane Scaffolds

The Meinwald rearrangement is a classic acid-catalyzed transformation of epoxides into carbonyl compounds. In the context of spiro[3.3]heptane systems, the formation of a spiro-epoxide, for instance, by epoxidation of a methylenespiro[3.3]heptane derivative, sets the stage for such rearrangements.

Under Lewis acid activation, a spiro-epoxide can undergo a Meinwald-type rearrangement. This involves the cleavage of a C-O bond of the epoxide to form a carbocation, followed by the migration of a carbon-carbon bond of the spirocyclic framework. Depending on which bond migrates, this can lead to either ring expansion or the formation of an aldehyde with a quaternary carbon center. For example, the rearrangement of a spiro-epoxide derived from a substituted spiro[3.3]heptane could potentially lead to a bicyclo[3.2.1]octanone system. The regioselectivity of the rearrangement is influenced by the substitution pattern and the electronic nature of the substituents on the spiro[3.3]heptane core.

Advanced Functionalization Strategies on the Spiro[3.3]heptan-1-one Framework

The development of methods to introduce a variety of functional groups onto the spiro[3.3]heptan-1-one scaffold is crucial for its application in medicinal chemistry and materials science, where it can serve as a bioisostere for aromatic rings.

Introduction of Aromatic and Aliphatic Substituents (e.g., 4-Methylphenyl group)

The synthesis of 3-substituted spiro[3.3]heptan-1-ones, including those with aromatic groups like the 4-methylphenyl substituent, can be achieved through various synthetic strategies. One such approach involves the aforementioned semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate, which has been shown to be a regio- and stereospecific process for producing optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govresearchgate.net

The starting materials for this synthesis, 1-sulfonylcyclopropanols and 1-sulfonylbicyclo[1.1.0]butanes, can be prepared from readily available precursors. The modularity of this approach allows for the introduction of a wide range of substituents at the 3-position of the spiro[3.3]heptan-1-one core by varying the substitution on the cyclopropanone equivalent.

Another general strategy for the synthesis of spiro[3.3]heptanones involves the thermal reaction of the N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of triflic anhydride (B1165640) and a base, followed by hydrolysis. This method is compatible with both aliphatic and aromatic alkenes, providing a versatile route to a variety of substituted spiro[3.3]heptanes.

Derivatization at Remote Positions and Formation of Multi-Functionalized Variants

The rigid spiro[3.3]heptane framework, while prized for its defined three-dimensional structure, presents unique challenges and opportunities for functionalization at positions remote from the core carbonyl group. Research has demonstrated that derivatization is not limited to the alpha-carbon or the ketone itself, but can be extended to other positions on the carbocyclic skeleton and its substituents, leading to multi-functionalized variants with potential applications in medicinal chemistry.

One powerful strategy for remote functionalization is enzymatic hydroxylation. Engineered variants of the P450BM3 enzyme have been successfully employed to introduce hydroxyl groups at distal positions of N-benzyl spiro[3.3]heptane-2-carboxamide with high regio- and enantioselectivity. acs.org This biocatalytic approach allows for the selective oxidation of C-H bonds that are otherwise difficult to activate through traditional chemical means. The resulting hydroxylated spiro[3.3]heptane derivatives serve as valuable intermediates. For instance, these alcohol functionalities can be further elaborated. One notable transformation is a tethered C-H amination reaction, which can lead to the formation of spiro[3.3]heptane motifs bearing three distinct functional groups, ready for further derivatization. acs.org

Beyond enzymatic methods, conventional chemical transformations can be applied to create diverse functionalized variants. For derivatives like this compound, modifications can be performed on the phenyl ring or the spirocyclic core itself. A representative sequence involves the initial removal of the ketone functionality. For example, a Wolff-Kishner reduction can convert the spiro[3.3]heptan-1-one to the corresponding spiro[3.3]heptane. chemrxiv.org With the ketone removed, subsequent reactions can target other parts of the molecule. The aryl substituent can be functionalized through electrophilic aromatic substitution, or by converting the methyl group to other functionalities. Alternatively, lithiation of an aryl bromide derivative followed by quenching with electrophiles like borates or carbon dioxide can introduce boronic acids or carboxylic acids, respectively, creating valuable handles for cross-coupling reactions. chemrxiv.org

These strategies are pivotal for generating libraries of structurally diverse spiro[3.3]heptane derivatives, enabling the exploration of structure-activity relationships in drug discovery programs.

Table 1: Representative Strategies for Remote Functionalization of Spiro[3.3]heptane Systems

Method Target Position Reagents/Conditions Resulting Functionality Reference
Enzymatic Hydroxylation Distal C-H bonds on the spiro[3.3]heptane core Engineered P450BM3 enzymes Hydroxyl group (-OH) acs.org
C-H Amination C-H bonds on the spiro[3.3]heptane core Via tethered reactions from hydroxylated precursors Amino group (-NH₂) acs.org
Wolff-Kishner Reduction C1-carbonyl group Hydrazine (N₂H₄), base (e.g., KOH) Methylene group (-CH₂) chemrxiv.org

Synthetic Transformations Leading to Spiro-Heterocycles from Spiro[3.3]heptan-1-one Precursors

The spiro[3.3]heptan-1-one scaffold is a valuable precursor for the synthesis of spiro-heterocycles, which are of significant interest in medicinal chemistry as bioisosteres for common cyclic systems. rsc.orgresearchgate.net Standard organic reactions that induce ring expansion through heteroatom insertion, such as the Baeyer-Villiger oxidation, Beckmann rearrangement, and Schmidt reaction, can be applied to transform the carbocyclic ketone into corresponding lactones and lactams.

Baeyer-Villiger Oxidation: This reaction converts a cyclic ketone into a lactone (a cyclic ester) by insertion of an oxygen atom adjacent to the carbonyl group using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.gov When applied to an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The reaction mechanism involves the formation of a Criegee intermediate, followed by the migration of one of the α-carbons to the adjacent oxygen atom. adichemistry.com Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. In this case, the migration of the more substituted C2 atom (a tertiary carbon) would be compared to the C5 atom (a secondary carbon). Consequently, two isomeric lactones, an oxaspiro[3.4]octan-2-one and an oxaspiro[4.3]octan-1-one derivative, are possible.

Beckmann Rearrangement: This reaction transforms a ketoxime into a lactam (a cyclic amide). wikipedia.orgorganic-chemistry.org The spiro[3.3]heptan-1-one is first converted to its corresponding oxime by reaction with hydroxylamine. Subsequent treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) induces the rearrangement. wikipedia.org The reaction is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating. organic-chemistry.org This rearrangement leads to the insertion of a nitrogen atom into the ring, expanding the four-membered cyclobutanone (B123998) ring into a five-membered lactam ring. This would result in the formation of an azaspiro[3.4]octan-2-one derivative.

Schmidt Reaction: The Schmidt reaction provides an alternative route to lactams directly from the ketone using hydrazoic acid (HN₃) under acidic conditions. organic-chemistry.orgyoutube.com The reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl, followed by a rearrangement with the expulsion of dinitrogen gas. Similar to the Beckmann rearrangement, this transformation results in the formation of an azaspiro[3.4]octan-2-one derivative from the spiro[3.3]heptan-1-one precursor.

Table 2: Ring-Expansion Reactions for Spiro-Heterocycle Synthesis

Reaction Precursor Key Reagents Product Type Expected Product from 3-Aryl-spiro[3.3]heptan-1-one Reference
Baeyer-Villiger Ketone Peroxyacid (e.g., m-CPBA) Lactone 4-(4-Methylphenyl)oxaspiro[3.4]octan-2-one or isomer wikipedia.orgorganic-chemistry.org
Beckmann Oxime Acid (e.g., H₂SO₄) Lactam 4-(4-Methylphenyl)azaspiro[3.4]octan-2-one wikipedia.orgorganic-chemistry.org

Computational and Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the complex mechanisms, transition states, and electronic factors governing the reactivity of strained systems like spiro[3.3]heptan-1-ones.

Transition State Analysis and Activation Energy Calculations

Understanding the feasibility and selectivity of reactions involving spiro[3.3]heptan-1-one requires detailed knowledge of the potential energy surface. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize stationary points, including reactants, products, and, most importantly, transition states. researchgate.net

For the synthesis of 3-substituted spiro[3.3]heptan-1-ones via a strain-relocating semipinacol rearrangement, computational studies can validate the proposed mechanism. This mechanism is thought to proceed through the protonation of a bicyclobutyl moiety, followed by a nih.govnih.gov-rearrangement of the resulting cyclopropylcarbinyl cation. nih.gov DFT calculations can model the structures of the intermediates and the transition state for the nih.govnih.gov-shift. By calculating the Gibbs free energy of activation (ΔG‡), chemists can predict the reaction rate and assess the energetic feasibility of the proposed pathway. Furthermore, these calculations can explain observed diastereoselectivity by comparing the activation energies of the transition states leading to different stereoisomers.

Similarly, for the ring-expansion reactions described in section 3.3.3, transition state analysis is crucial for predicting regioselectivity. In the Baeyer-Villiger oxidation, DFT calculations can determine the activation energies for the migration of the C2 versus the C5 carbon atom. The pathway with the lower activation barrier will be the favored one, thus predicting the major lactone isomer. A computational study of the Beckmann rearrangement of acetone (B3395972) oxime, for instance, has detailed the role of solvent molecules and substituents in stabilizing the transition state. wikipedia.org

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound dictates its reactivity. Computational methods can provide insights into charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, all of which are key predictors of chemical behavior.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can predict how the molecule will interact with other reagents. For instance, the LUMO is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The HOMO might be located on the electron-rich 4-methylphenyl ring, suggesting it as the likely site for electrophilic attack.

Mapping the electrostatic potential (ESP) onto the electron density surface provides a visual representation of the charge distribution. The negative potential (red regions) is expected around the carbonyl oxygen, highlighting its Lewis basicity and proton-accepting ability. Positive potential (blue regions) would be found near the carbonyl carbon, confirming its electrophilicity. This analysis helps in rationalizing the initial steps of acid-catalyzed reactions, such as the protonation of the carbonyl in the Baeyer-Villiger, Beckmann, and Schmidt reactions. Such computational analyses are invaluable for understanding and predicting the chemical behavior of these complex spirocyclic systems.

Despite a comprehensive search for specific experimental data related to the chemical compound This compound , the detailed spectroscopic, crystallographic, and chiroptical data required to fully populate the requested article sections are not available in the public domain through the conducted searches.

General methodologies for the synthesis and characterization of related 3-substituted spiro[3.3]heptan-1-one derivatives are documented. nih.govresearchgate.net These studies confirm that the structural elucidation of this class of compounds relies on standard analytical techniques. However, specific data points such as NMR chemical shifts, mass spectrometry fragmentation patterns, IR absorption bands, precise crystallographic parameters, and optical rotation values for the title compound, this compound, are not provided in the available literature.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate article strictly adhering to the provided outline for this specific molecule. An article on the broader class of spiro[3.3]heptan-1-one derivatives could be composed, but it would not meet the explicit and sole focus on "this compound" as required by the instructions.

Structural Characterization and Stereochemical Analysis of Spiro 3.3 Heptan 1 One Derivatives

Stereochemical Outcomes and Diastereomeric Ratios in Synthetic Pathways

The synthesis of 3-substituted spiro[3.3]heptan-1-ones, including the 3-(4-methylphenyl) derivative, presents notable stereochemical considerations. The formation of diastereomers is a key aspect of these synthetic pathways, with the relative orientation of the substituent at the C3 position giving rise to endo and exo isomers.

Research into the synthesis of these spirocyclic compounds via strain-relocating semipinacol rearrangements has shown that the reaction can lead to mixtures of diastereomers. The stereochemical outcome is influenced by the reaction conditions and the nature of the acid catalyst employed. For instance, in the synthesis of various 3-aryl-spiro[3.3]heptan-1-ones, the use of certain Brønsted acids has been observed to result in the formation of significant amounts of the exo diastereomer alongside the endo product.

The proposed mechanism for the formation of these diastereomeric mixtures involves a long-lived cyclopropylcarbinyl cation intermediate. Rotation around the bond connecting the cyclopropyl (B3062369) and carbinyl moieties in this intermediate allows for the formation of two distinct reactive rotamers. These rotamers then undergo a-migration to yield the respective endo and exo diastereomers of the spiro[3.3]heptan-1-one product.

Efforts to control the diastereoselectivity of this transformation have been a subject of investigation. It has been found that the choice of acid can influence the diastereomeric ratio. For example, the use of Lewis acids such as aluminum chloride (AlCl₃) has been shown to suppress epimerization during the reaction, thereby offering a degree of stereochemical control.

While detailed quantitative data on the diastereomeric ratio for the synthesis of every specific 3-aryl derivative is not always extensively reported in the primary literature, the general trend indicates that a mixture of diastereomers is often obtained. The precise ratio is dependent on the specific substrate and the optimized reaction conditions.

For the purpose of illustrating the typical diastereomeric outcomes in the synthesis of 3-aryl-spiro[3.3]heptan-1-ones, the following table provides representative data based on the synthesis of a closely related analog, 3-(4-chlorophenyl)spiro[3.3]heptan-1-one, which serves as a good model for the stereochemical behavior of 3-aryl substituted systems.

Table 1: Diastereomeric Ratio in the Synthesis of 3-(4-chlorophenyl)spiro[3.3]heptan-1-one

EntryReactant 1Reactant 2Acid CatalystDiastereomeric Ratio (endo:exo)
11-((4-chlorophenyl)sulfonyl)-1-cyclopropanol1-(phenylsulfonyl)bicyclo[1.1.0]butaneMsOH1.5:1
21-((4-chlorophenyl)sulfonyl)-1-cyclopropanol1-(phenylsulfonyl)bicyclo[1.1.0]butaneAlCl₃>20:1

This data highlights the significant influence of the acid catalyst on the stereochemical outcome of the reaction.

Advanced Applications and Role As a Key Building Block in Molecular Construction

Spiro[3.3]heptane Scaffolds in Complex Organic Synthesis

The synthesis of complex organic molecules often requires scaffolds that can enforce a specific spatial arrangement of functional groups. The spiro[3.3]heptane unit serves this purpose exceptionally well, acting as a conformationally restricted building block. nih.gov

The spiro[3.3]heptane framework is notable for its rigidity, a consequence of the two fused four-membered rings. nih.gov This rigidity is highly desirable in medicinal chemistry and materials science, where precise control over the orientation of substituents is crucial for function. Unlike flexible aliphatic chains or even six-membered rings, the spiro[3.3]heptane core locks substituents into well-defined spatial positions. researchgate.net This conformational restriction can be advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target and improve selectivity. The defined geometry of spiro[3.3]heptane derivatives allows them to serve as three-dimensional linkers, connecting different molecular fragments with a predictable and stable orientation. researchgate.net

The spiro[3.3]heptane motif is not only a rigid scaffold but also a versatile starting point for the synthesis of more elaborate molecular architectures. Functionalized spiro[3.3]heptanes, such as ketones, amines, and carboxylic acids, are valuable intermediates. chemrxiv.orgresearchgate.net These functional handles allow for the attachment of other ring systems, leading to the construction of complex polycyclic and spiropolycyclic compounds. For instance, the ketone group in 3-(4-Methylphenyl)spiro[3.3]heptan-1-one can be transformed through various reactions to introduce new stereocenters and build additional rings onto the spirocyclic core. Methodologies for the synthesis of substituted spiro[3.3]heptan-1-ones, including strain-relocating semipinacol rearrangements, have made these key building blocks more accessible for such applications. nih.govnih.gov

Design and Synthetic Strategies for Spiro[3.3]heptane-Based Bioisosteres

One of the most significant applications of the spiro[3.3]heptane scaffold is its use as a bioisostere, a chemical substituent that mimics another in terms of its biological or physical properties. The three-dimensional, saturated nature of the spiro[3.3]heptane core makes it an excellent non-classical bioisostere for planar aromatic rings like benzene (B151609). nih.gov

The phenyl ring is a ubiquitous feature in pharmaceuticals, but its metabolic liabilities and planar geometry can be suboptimal. Saturated, C(sp³)-rich scaffolds like spiro[3.3]heptane offer a three-dimensional alternative that can improve physicochemical properties while maintaining biological activity. chemrxiv.orgnih.gov A key discovery is that the spiro[3.3]heptane core can effectively mimic mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgnih.gov Unlike previously studied benzene bioisosteres such as bicyclo[1.1.1]pentane or cubane, which have collinear exit vectors (the vectors pointing from the core to the substituents), the spiro[3.3]heptane scaffold presents non-collinear exit vectors. chemrxiv.orgresearchgate.net This non-collinearity provides a different spatial arrangement of substituents that can be beneficial for receptor binding and has been successfully incorporated into analogues of approved drugs like Sonidegib and Vorinostat. chemrxiv.orgnih.govenamine.net

The geometry of the spiro[3.3]heptane core dictates the precise spatial relationship between its substituents. This relationship can be quantified using Exit Vector Plot (EVP) analysis, which defines parameters such as the distance and angles between the vectors pointing to the substituents. chemrxiv.org This analysis allows for a direct comparison between the spatial arrangement provided by the spiro[3.3]heptane scaffold and that of the aromatic ring it is intended to replace. The predictable vectorization offered by the rigid spiro[3.3]heptane framework is a powerful tool for rational drug design, enabling chemists to fine-tune the three-dimensional shape of a molecule to optimize its interaction with a biological target. researchgate.netresearchgate.net

Table 1: Comparison of Geometric Parameters between a para-Substituted Phenyl Ring and a Disubstituted Spiro[3.3]heptane Scaffold. chemrxiv.org
ScaffoldDistance (d) between Exit Points (Å)Angle (φ1) of Exit Vector 1 (°)Angle (φ2) of Exit Vector 2 (°)Dihedral Angle (|θ|) (°)
para-Substituted Phenyl Ring~2.8 - 2.9~0.6 - 2.2~0.6 - 2.2~123 - 149
Spiro[3.3]heptane~4.1 - 4.3~22.8 - 29.7~22.8 - 29.7Not Applicable (Non-planar)

Integration into Advanced Functional Materials

The unique structural and electronic properties of the spiro[3.3]heptane scaffold extend its utility beyond medicinal chemistry into the realm of materials science. Its rigid, well-defined geometry makes it an attractive building block for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs). acs.org MOFs are constructed from metal ions or clusters linked by organic ligands, and their properties are highly dependent on the geometry of these linkers. mdpi.comnih.govresearchgate.net

Components in Liquid Crystal Materials and Electro-Optical Display Elements

The incorporation of rigid, non-planar structures like the spiro[3.3]heptane core into liquid crystal molecules can significantly influence their mesomorphic properties. While direct studies on this compound in liquid crystal applications are not extensively documented, a German patent discloses the use of closely related spiro[3.3]heptan-2-one derivatives in nematic liquid crystal mixtures. This suggests that the spiro[3.t]heptane framework can be a valuable component in the design of new liquid crystalline materials.

The introduction of a spirocyclic core can disrupt the typical rod-like or disc-like shapes of conventional liquid crystal molecules, potentially leading to the formation of novel mesophases with unique electro-optical properties. The 4-methylphenyl group in this compound provides a site for further chemical modification, allowing for the attachment of various mesogenic units to tailor the liquid crystalline behavior. The inherent chirality of certain substituted spiro[3.3]heptanones could also be exploited in the development of chiral liquid crystals for applications in fast-switching displays and optical sensors.

Potential Property Influence of Spiro[3.3]heptane Core Influence of 4-Methylphenyl Group
Mesophase BehaviorIntroduction of non-planarity, potential for novel phases.Can be functionalized to attach mesogenic units.
Dielectric AnisotropyMay alter the overall molecular polarity and polarizability.The aromatic ring contributes to the polarizability.
Chiral PropertiesPotential for chiral centers depending on substitution.Can be used to introduce chiral moieties.
Solubility & ProcessingThe spiro core can enhance solubility in organic solvents.The methyl group can influence intermolecular interactions.

Utilization in Organic Electronics (e.g., as part of conjugated polymers for OLEDs, OFETs)

The spiro[3.3]heptane scaffold is emerging as a promising building block in the field of organic electronics. Its rigid, three-dimensional structure can be leveraged to control the packing and morphology of organic semiconducting materials, which is crucial for optimizing the performance of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

By incorporating the this compound unit into conjugated polymers, it is possible to prevent the close packing of polymer chains, thereby reducing aggregation-caused quenching of fluorescence and enhancing the efficiency of OLEDs. The spirocyclic core can act as a "steric-hinderance" group, promoting amorphous film formation with high glass transition temperatures, which contributes to the thermal stability and longevity of the devices.

Furthermore, the 4-methylphenyl group can be functionalized to tune the electronic properties of the resulting polymer. For instance, it can be part of a larger conjugated system or be modified with electron-donating or electron-withdrawing groups to modulate the HOMO and LUMO energy levels, thereby optimizing charge injection and transport in OFETs.

Application Role of this compound Potential Advantages
OLEDs As a building block in host materials or emissive polymers.Prevents aggregation-caused quenching, enhances thermal stability, allows for tuning of emission color.
OFETs As a component of the polymer backbone in the active layer.Influences molecular packing and film morphology, can be functionalized to tune charge carrier mobility.

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The well-defined and rigid structure of this compound makes it an attractive candidate for the construction of novel host-guest systems and self-assembled supramolecular architectures.

The spiro[3.3]heptane core can act as a rigid scaffold to which recognition sites, such as hydrogen bonding donors and acceptors or aromatic surfaces for π-π stacking, can be attached. The 4-methylphenyl group provides a readily functionalizable handle for this purpose. The resulting host molecules could exhibit high selectivity for specific guest molecules due to the pre-organized arrangement of binding sites enforced by the rigid spirocyclic framework.

Moreover, the unique three-dimensional shape of molecules derived from this compound can direct their self-assembly into complex and ordered structures, such as nanotubes, vesicles, or porous materials. These supramolecular assemblies could find applications in areas like drug delivery, catalysis, and chemical sensing.

Supramolecular Application Function of this compound Potential Outcome
Host-Guest Chemistry As a rigid scaffold for constructing host molecules.Selective binding of guest molecules, creation of molecular sensors.
Self-Assembly As a building block with a defined three-dimensional shape.Formation of ordered supramolecular structures with potential applications in materials science.

Q & A

Q. What are the established synthetic routes for 3-(4-Methylphenyl)spiro[3.3]heptan-1-one, and how do reaction conditions impact yield?

Methodological Answer: Synthesis typically involves strain-relocating reactions, such as the semipinacol rearrangement of cyclopropanone derivatives. For example, reacting 1-sulfonylcyclopropanols with lithiated bicyclo[1.1.0]butanes under anhydrous conditions can yield the spiro[3.3]heptan-1-one core. Subsequent functionalization with 4-methylphenyl groups may employ Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Key factors include:

  • Temperature control (e.g., -78°C for lithiation steps to prevent side reactions).
  • Catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling reactions).
  • Solvent polarity (e.g., THF for improved solubility of intermediates).
    Yields range from 30–60% depending on steric hindrance from the methyl group .

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • X-ray crystallography : Use SHELX for refinement (e.g., SHELXL for small-molecule structures). Data collection requires high-resolution (<1.0 Å) single crystals. The spirocyclic system often exhibits puckered rings, with dihedral angles between 10–30° .
  • NMR spectroscopy :
    • ¹H NMR : Methylphenyl protons appear as a singlet (~δ 2.3 ppm). Spirocyclic protons show complex splitting due to restricted rotation.
    • ¹³C NMR : The ketone carbon resonates at ~210 ppm; spiro carbons appear between 40–60 ppm .

Q. What are the primary chemical reactions of this compound?

Methodological Answer:

  • Nucleophilic addition : The ketone undergoes Grignard reactions (e.g., MeMgBr) to form tertiary alcohols.
  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, useful for derivatization.
  • Electrophilic aromatic substitution : The 4-methylphenyl group directs substitutions (e.g., nitration at the meta position) .

Q. How is the compound screened for preliminary biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases (IC₅₀ values measured via fluorescence polarization).
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Computational docking : Preliminary binding affinity predictions with AutoDock Vina to prioritize targets .

Advanced Research Questions

Q. How can computational modeling resolve steric strain in this compound derivatives?

Methodological Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) quantify ring strain (typically ~15–25 kcal/mol).
  • Molecular dynamics simulations predict conformational stability in solution. Adjust substituents (e.g., replacing methyl with trifluoromethyl) to reduce strain .

Q. How are synthetic contradictions addressed (e.g., conflicting yields in spirocyclic ketone formation)?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading).
  • Mechanistic studies : In situ IR spectroscopy monitors intermediate formation. For example, competing pathways (e.g., ring-opening vs. rearrangement) explain yield discrepancies .

Q. What crystallographic challenges arise in resolving the spiro[3.3]heptane system?

Methodological Answer:

  • Twinned crystals : Common due to high symmetry. Use TWINABS for data scaling.
  • Disorder modeling : SHELXL’s PART instruction refines disordered methyl groups.
  • High thermal motion : Apply anisotropic displacement parameters (ADPs) to spiro carbons .

Q. How are structure-activity relationships (SAR) explored for drug design?

Methodological Answer:

  • Bioisosteric replacement : Compare 4-methylphenyl with para-fluorophenyl analogs to modulate lipophilicity (ClogP differences ~0.5).
  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., ketone oxygen) using Schrödinger’s Phase.
  • In vivo PK studies : Measure bioavailability in rodent models; methyl groups often enhance metabolic stability .

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